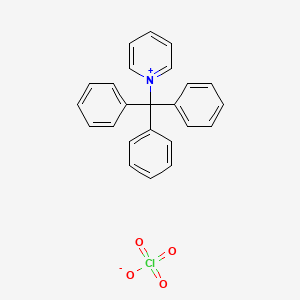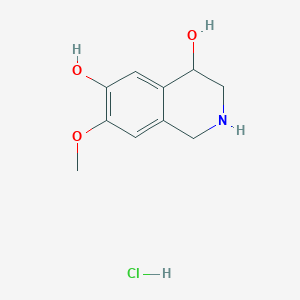![molecular formula C27H18ClN B14700021 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline CAS No. 18978-82-0](/img/structure/B14700021.png)
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a benzoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 3-phenylbenzoquinoline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in cellular processes. It may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- 2-[2-(4-Chlorophenyl)ethenyl]quinoline
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
Comparison: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is unique due to its specific structural features, including the presence of both chlorophenyl and phenyl groups attached to a benzoquinoline core This structural arrangement imparts distinct chemical and biological properties to the compound, making it different from other similar compounds
Eigenschaften
CAS-Nummer |
18978-82-0 |
|---|---|
Molekularformel |
C27H18ClN |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)ethenyl]-3-phenylbenzo[f]quinoline |
InChI |
InChI=1S/C27H18ClN/c28-23-15-11-19(12-16-23)10-13-22-18-26(21-7-2-1-3-8-21)29-25-17-14-20-6-4-5-9-24(20)27(22)25/h1-18H |
InChI-Schlüssel |
YKADJCRIIPLKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C=CC5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


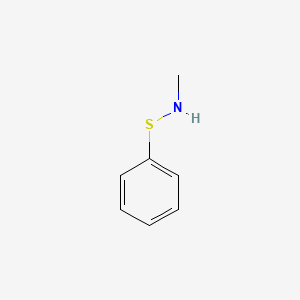
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
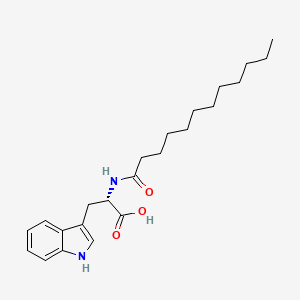
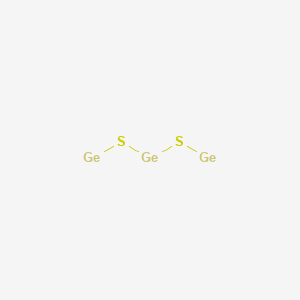
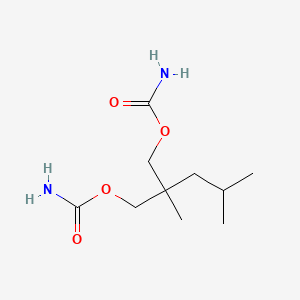
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)

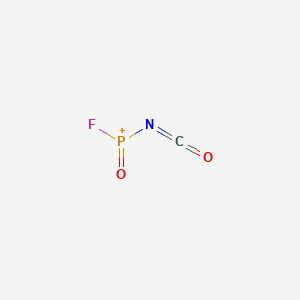
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)
![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

